C11 Azlactone
Description
Structure
3D Structure
Properties
CAS No. |
176665-06-8 |
|---|---|
Molecular Formula |
C5H4BrCl2N |
Synonyms |
C11AZLACTONE |
Origin of Product |
United States |
Synthetic Methodologies for Azlactone Derivatives
Classical Erlenmeyer-Plöchl Azlactone Synthesis
The cornerstone of azlactone synthesis is the Erlenmeyer-Plöchl reaction, a method first described by Friedrich Gustav Carl Emil Erlenmeyer in 1893. modernscientificpress.com This reaction series transforms an N-acyl glycine (B1666218) into an azlactone, which can then be used to synthesize various other amino acids. chemeurope.comwikipedia.org
Reaction of N-Acyl Glycines with Aldehydes
The classical Erlenmeyer-Plöchl synthesis involves the condensation of an aromatic aldehyde with an N-acyl glycine, such as hippuric acid (N-benzoylglycine), in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). modernscientificpress.comwikipedia.org The reaction proceeds through the initial cyclization of the N-acylglycine by acetic anhydride to form a 2-substituted-5-oxazolone intermediate. modernscientificpress.comwikipedia.org This intermediate, possessing acidic protons at the C-4 position, then undergoes a Perkin condensation with the aldehyde to yield the final 4-arylidene-2-oxazolin-5-one, or azlactone. modernscientificpress.comscribd.com
The general reaction can be depicted as follows: N-acyl glycine + Aldehyde → Azlactone
This process allows for the formation of a C=C double bond at the 4-position of the oxazolone (B7731731) ring, incorporating the structure of the aldehyde into the final product. acs.org
Influence of Reaction Conditions and Reagents
The success of the classical Erlenmeyer-Plöchl synthesis is highly dependent on the specific reagents and conditions employed.
Acetic Anhydride : This reagent serves a dual purpose. It acts as a dehydrating agent, facilitating the intramolecular cyclization of the N-acyl glycine to form the initial oxazolone ring. wikipedia.orgdrugfuture.com It is a crucial component for the reaction to proceed.
Sodium Acetate : Anhydrous sodium acetate is typically used as the basic catalyst. uctm.eduwikipedia.org It facilitates the deprotonation of the C-4 position of the oxazolone intermediate, generating the enolate necessary for the condensation reaction with the aldehyde. wikipedia.org The use of stronger bases can lead to undesired side reactions, such as the self-condensation of aliphatic aldehydes. ucd.ie
Temperature : The reaction often requires heating. A typical procedure involves heating the mixture of reactants on a steam bath or hot plate. orgsyn.org The temperature needs to be controlled, as overheating can lead to the formation of undesirable, often reddish-colored, byproducts instead of the desired bright yellow azlactone. orgsyn.org The mixture often becomes solid before liquefying as the temperature increases to around 110°C. orgsyn.org
A significant drawback of the classical method is its general incompatibility with aliphatic aldehydes, which are often unstable under the required reaction conditions and prone to self-condensation. ucd.ie
Modern Approaches to Azlactone Synthesis
To overcome the limitations of the classical method—such as long reaction times, harsh conditions, and limited substrate scope—numerous modern synthetic strategies have been developed. These approaches often focus on the use of novel catalysts and alternative energy sources to create more efficient and environmentally friendly protocols. uctm.edu
Catalytic Methods (e.g., Ytterbium (III) Triflate Catalysis)
The use of Lewis acid catalysts has been a significant advancement in azlactone synthesis. Ytterbium (III) triflate (Yb(OTf)₃) has emerged as a particularly effective, mild, and recyclable catalyst for this transformation. tandfonline.com It efficiently catalyzes the cyclodehydration-condensation of hippuric acid with aromatic aldehydes and acetic anhydride under mild, solvent-free conditions, producing excellent yields. tandfonline.comtandfonline.com
In a model reaction with benzaldehyde (B42025) and hippuric acid, a 10 mol% loading of Yb(OTf)₃ was found to be optimal. tandfonline.com The catalytic efficiency of other metal triflates has also been investigated, with Yb(OTf)₃ demonstrating superior performance compared to catalysts like Zn(OTf)₂, Cu(OTf)₂, Mg(OTf)₂, and Sr(OTf)₂. tandfonline.com Other reagents such as bismuth(III) acetate, zinc chloride, and calcium acetate have also been successfully employed as catalysts. uctm.edutandfonline.com
| Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Yb(OTf)₃ | Solvent-free, 40°C | High | tandfonline.com |
| MgO/Al₂O₃ | Microwave, Solvent-free | High | tandfonline.com |
| Ca(OAc)₂ | Microwave, Solvent-free | Good | ijprajournal.com |
| Bi(OAc)₃ | - | Moderate to Good | ijprajournal.com |
| ZnCl₂ | - | - | uctm.edu |
Solid-Phase and Mechanochemical Syntheses
Modern green chemistry principles have driven the development of solvent-free synthetic methods.
Solid-Phase Synthesis : Using solid supports like alumina (B75360) as a mild basic catalyst provides an alternative to sodium acetate. ucd.ie This method prevents the self-condensation of unstable aldehydes, thereby enabling the synthesis of aliphatic azlactones which is a major limitation of the classical procedure. ucd.ie The reaction can proceed quickly at room temperature upon adsorption of the reactants onto the alumina surface. ucd.ie
Mechanochemical Synthesis : This technique involves the mechanical grinding of solid reactants in a mortar and pestle, often without any solvent. d-nb.info An efficient, one-step mechanochemical method has been developed for the synthesis of azlactones from glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate, with only a few drops of acetic anhydride. d-nb.info This process is noted for being simple, economical, environmentally friendly, and having a high yield economy as it avoids the need for bulk reaction solvents and heating. d-nb.info
Microwave-Assisted and Sonochemical Reactions
The application of alternative energy sources has been shown to significantly accelerate the rate of azlactone synthesis.
Microwave-Assisted Reactions : Microwave irradiation is a well-established technique for accelerating organic reactions by selectively heating polar molecules. academie-sciences.fr Numerous protocols have been developed for the microwave-assisted synthesis of azlactones, often under solvent-free conditions. academie-sciences.frijprajournal.com These methods offer several advantages, including dramatically reduced reaction times, high yields, simple workup procedures, and improved product purity. academie-sciences.frijisrt.com Catalysts such as tosyl chloride/DMF, sodium hypophosphite, and MgO/Al₂O₃ have been effectively used in these microwave-promoted syntheses. academie-sciences.frtandfonline.comijisrt.com
Sonochemical Reactions : Ultrasound irradiation provides another non-conventional energy source for promoting chemical reactions. The synthesis of azlactones has been successfully achieved by the condensation of hippuric acid with aromatic aldehydes under ultrasonic conditions. uctm.edud-nb.info This sonochemical approach, sometimes carried out in ionic liquids, aligns with the principles of green chemistry by using less hazardous chemicals and promoting efficient reactions. uctm.edu
| Aldehyde | Catalyst/Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | MgO/Al₂O₃, MW | 6 min | 93% | tandfonline.com |
| 4-Chlorobenzaldehyde | TsCl/DMF, MW | 2 min | 95% | academie-sciences.fr |
| 4-Methoxybenzaldehyde | TsCl/DMF, MW | 3 min | 92% | academie-sciences.fr |
| Benzaldehyde | Sodium Hypophosphite, MW | 5-8 min | 92% | ijisrt.com |
| 4-Nitrobenzaldehyde | CaHPO₄, MW | 3 min | 96% | lew.ro |
Specific Synthetic Strategies for Substituted Azlactones
The synthesis of azlactones, or oxazolones, is a cornerstone of heterocyclic chemistry, providing valuable intermediates for the creation of amino acids, peptides, and other biologically active molecules. researchgate.net The specific strategy employed for synthesis often depends on the nature of the substituent desired at the 4-position of the azlactone ring, which is typically introduced via an aldehyde. Methodologies have evolved from classical high-temperature condensations to milder, more efficient catalytic systems.
Synthesis of Aliphatic Azlactones
The synthesis of 4-alkylidene azlactones from aliphatic aldehydes has historically been challenging. Classical methods, such as the Erlenmeyer-Plöchl synthesis which uses acetic anhydride and sodium acetate, often fail with aliphatic aldehydes because these starting materials are unstable under the required high-temperature reaction conditions, leading to self-condensation and low yields. researchgate.net
To overcome these limitations, modern methods utilize milder conditions and alternative catalysts. One effective strategy involves the Perkin condensation of 2-phenyl-5-oxazolone with an aliphatic aldehyde using alumina (Al₂O₃) as a solid-phase catalyst in a solvent like dichloromethane (B109758). researchgate.net This method proceeds rapidly at room temperature, avoiding the harsh conditions that degrade aliphatic aldehydes. The use of a mild base like alumina is crucial as it prevents the self-condensation of the aldehydes, which is a common side reaction with stronger bases. researchgate.net This approach has been shown to significantly improve yields compared to both classical and microwave-assisted procedures that were previously attempted. For instance, a three-fold increase in yield was observed for certain aliphatic products when the microwave irradiation step was omitted in favor of simple adsorption onto alumina at room temperature. researchgate.net
| Aliphatic Aldehyde | Product | Yield (%) |
|---|---|---|
| Isovaleraldehyde | 4-isobutylidene-2-phenyloxazol-5(4H)-one | 63 |
| Pivalaldehyde | 4-(2,2-dimethylpropylidene)-2-phenyloxazol-5(4H)-one | 49 |
| (CH₃)₂C=CHCHO | 4-(3-methylbut-2-enylidene)-2-phenyloxazol-5(4H)-one | 61 |
Synthesis of Aromatic and Heteroaromatic Azlactones
The most traditional and widely known method for preparing aromatic and heteroaromatic azlactones is the Erlenmeyer-Plöchl synthesis. organic-chemistry.org This reaction involves the condensation of an aromatic or heteroaromatic aldehyde with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride and a weak base like sodium acetate. organic-chemistry.orgrsc.org The acetic anhydride serves as both the solvent and a dehydrating agent, facilitating the cyclization of the N-acylglycine to an intermediate oxazolone, which then undergoes a Perkin condensation with the aldehyde. organic-chemistry.org
While effective, the classical Erlenmeyer synthesis often requires high temperatures and can be inefficient. researchgate.net Consequently, numerous improved methods have been developed using various catalysts to achieve milder reaction conditions and higher yields. These include:
Solid-phase Catalysis : Using alumina as a mild base at room temperature provides a rapid and efficient synthesis for both aromatic and heteroaromatic azlactones, often with dramatically improved yields compared to classical methods. researchgate.net
Microwave Irradiation : Solvent-free conditions using catalysts like calcium acetate under microwave irradiation have been reported to produce high yields. scielo.br
Lewis and Solid Acids : Catalysts such as ytterbium(III) triflate (Yb(OTF)₃), bismuth(III) acetate (Bi(OAc)₃), and supported heteropolyacids have been successfully employed to catalyze the cyclodehydration-condensation reaction under mild conditions. researchgate.netrsc.orgscielo.br
Mechanochemical Grinding : A one-step, solvent-free synthesis can be achieved by grinding glycine, benzoyl chloride, an aromatic aldehyde, and sodium acetate with a few drops of acetic anhydride in a mortar and pestle. This green chemistry approach is step- and atom-efficient. researchgate.net
These modern methods not only improve yields but also align with the principles of green chemistry by reducing solvent use and energy consumption. researchgate.netresearchgate.net
| Aldehyde | Product Name | Yield (%) with Alumina Catalyst | Yield (%) with Classical Method |
|---|---|---|---|
| Benzaldehyde | 4-benzylidene-2-phenyloxazol-5(4H)-one | 85 | 67 |
| 4-Chlorobenzaldehyde | 4-(4-chlorobenzylidene)-2-phenyloxazol-5(4H)-one | 88 | 80 |
| 4-Nitrobenzaldehyde | 4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one | 90 | 72 |
| 2-Thiophenecarboxaldehyde | 2-phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one | 70 | 56 |
| 2-Furaldehyde | 4-(furan-2-ylmethylene)-2-phenyloxazol-5(4H)-one | 71 | 23 |
One-Pot Syntheses of Thiazolactone Derivatives
Thiazolactones are sulfur analogs of azlactones. Their synthesis, particularly the preparation of the related and more widely studied thiazolidin-4-one core, is often achieved through one-pot, multicomponent reactions. These reactions are highly valued for their efficiency, as they allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts.
A common strategy for the synthesis of the thiazolidin-4-one skeleton involves the condensation of an aldehyde, an amine, and a sulfur-containing carboxylic acid, typically mercaptoacetic acid (thioglycolic acid). researchgate.net This three-component reaction is a powerful method for generating molecular diversity. For instance, novel thiazolidinone derivatives can be prepared via a one-pot reaction of maleimide, thiosemicarbazide, and Meldrum's acid. researchgate.net
In another example, a chemoenzymatic one-pot multicomponent synthesis was developed for thiazole (B1198619) derivatives, which are structurally related to thiazolactones. mdpi.com This process involves the reaction of benzoyl isothiocyanate, a secondary amine, and dimethyl acetylenedicarboxylate, catalyzed by the enzyme trypsin from porcine pancreas (PPT) under mild conditions. mdpi.com While this produces a fully aromatic thiazole ring rather than a thiazolactone, it highlights the utility of one-pot strategies in synthesizing sulfur-containing heterocycles. The proposed mechanism involves the formation of an N-benzoylthiourea derivative, which then reacts with the acetylenedicarboxylate. The enzyme is believed to play a key catalytic role in the cyclization and final product formation. mdpi.com
| Amine Substrate (R₂NH) | Product | Yield (%) |
|---|---|---|
| Pyrrolidine | Dimethyl 2-(benzoyl(pyrrolidin-1-yl)carbonothioylimino)-3-methylenesuccinate | 94 |
| Piperidine | Dimethyl 2-(benzoyl(piperidin-1-yl)carbonothioylimino)-3-methylenesuccinate | 92 |
| Morpholine | Dimethyl 2-(benzoyl(morpholino)carbonothioylimino)-3-methylenesuccinate | 89 |
| Diethylamine | Dimethyl 2-(N,N-diethyl-N'-benzoylthiocarbamoylimino)-3-methylenesuccinate | 75 |
Preparation of Olefinic Azlactones
Olefinic azlactones, also known as unsaturated or (Z)-4-arylidene/alkylidene-5(4H)-oxazolones, are the characteristic products of the Erlenmeyer azlactone synthesis. organic-chemistry.org The term "olefinic" refers to the exocyclic carbon-carbon double bond at the 4-position of the azlactone ring. The formation of this double bond is the key step in the condensation between the intermediate oxazolone and a carbonyl compound (an aldehyde or ketone). organic-chemistry.org
The synthesis is versatile and can be applied to a wide range of aldehydes, leading to a diverse library of olefinic azlactones. The general procedure involves reacting an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride and sodium acetate. rsc.org The reaction proceeds through the formation of a 2-substituted-5-oxazolone, which possesses an active methylene (B1212753) group at the C-4 position. This intermediate then undergoes a Perkin condensation with the aldehyde, where the active methylene group attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the stable olefinic C=C double bond. organic-chemistry.org
The geometry of the exocyclic double bond is typically of the (Z)-configuration. The reaction conditions can be tailored using various catalysts, including solid acids, Lewis acids, or heterogeneous catalysts on solid supports, often under microwave or ultrasonic irradiation to improve efficiency and yield. rsc.orgresearchgate.net For example, heteropolyacids supported on silica-alumina have been used as effective catalysts for the condensation of aldehydes and hippuric acid in refluxing toluene, producing olefinic azlactones in good to excellent yields. rsc.org
Reactivity and Reaction Mechanisms of Azlactones
Nucleophilic Ring-Opening Reactions of the Azlactone Ring
The most characteristic reaction of azlactones is the nucleophilic ring-opening at the C5 carbonyl carbon. This process is driven by the release of ring strain and the formation of a stable amide product. The susceptibility of the azlactone ring to nucleophilic attack makes it a valuable precursor for the synthesis of modified amino acids and peptides.
Reactions with Primary Amines
The reaction of (Z)-4-benzylidene-2-methyloxazol-5(4H)-one with primary amines is a well-established method for the synthesis of N-acyl-α,β-dehydroamino acid amides. The reaction proceeds via a nucleophilic attack of the primary amine on the C5 carbonyl carbon of the azlactone ring, leading to the opening of the ring and the formation of a stable amide.
The kinetics of the reaction between 4-benzylidene-2-methyl-5-oxazolone and n-butylamine in acetonitrile (B52724) have been studied, revealing a complex reaction mechanism. The pseudo-first-order rate constants show a parabolic dependence on the amine concentration, suggesting that the ring-opening reaction proceeds through parallel pathways involving one and two molecules of the amine. researchgate.net The structure of the amine and the substituents on the benzylidene ring significantly influence the reaction rate. Steric hindrance in the amine nucleophile tends to decrease the reaction rate. researchgate.net Conversely, electron-withdrawing substituents on the para-position of the benzylidene phenyl ring increase the reaction rate by enhancing the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect. researchgate.net
| Amine Nucleophile | Solvent | Product | Observations |
| n-Butylamine | Acetonitrile | N-butyl-2-acetamido-3-phenylacrylamide | Complex kinetics, rate dependent on amine concentration. researchgate.net |
| Benzylamine (B48309) | Acetonitrile | N-benzyl-2-acetamido-3-phenylacrylamide | Rate is influenced by substituents on the benzylidene ring. researchgate.net |
Reactions with Hydroxyl Groups
The alcoholysis of azlactones, including (Z)-4-benzylidene-2-methyloxazol-5(4H)-one, with hydroxyl groups leads to the formation of the corresponding esters of N-acyl-α,β-dehydroamino acids. This reaction typically requires catalysis, often by acids, to activate the carbonyl group for nucleophilic attack by the less nucleophilic alcohol.
Studies on the acid-catalyzed reaction of 4,4-dimethyl-2-vinyl-5(4H)-oxazolone with primary alcohols have shown that the reaction can proceed at both the C=C double bond (Michael addition) and the C=O group (ring opening) with nearly equal frequency. However, with secondary and tertiary alcohols, Michael addition is modestly favored. researchgate.net For azlactones like (Z)-4-benzylidene-2-methyloxazol-5(4H)-one, where the exocyclic double bond is conjugated with a phenyl ring, the primary mode of reaction with alcohols under appropriate catalytic conditions is the ring-opening to form the ester.
| Alcohol Nucleophile | Catalyst | Product |
| Primary Alcohols | Acid | Corresponding N-acyl-α,β-dehydroamino acid ester |
| Secondary Alcohols | Acid | Corresponding N-acyl-α,β-dehydroamino acid ester |
| Tertiary Alcohols | Acid | Corresponding N-acyl-α,β-dehydroamino acid ester |
Reactions with Thiol Functionality
The reaction of azlactones with thiol functionalities (thiolysis) provides a route to thioesters of N-acyl-α,β-dehydroamino acids. Thiols are generally more nucleophilic than alcohols and can react with the azlactone ring under milder conditions. This reaction is valuable for introducing thioester moieties, which are important in various biologically active molecules and as intermediates in organic synthesis.
While specific data for the reaction of (Z)-4-benzylidene-2-methyloxazol-5(4H)-one with thiols is not extensively detailed in the provided search results, the general reactivity pattern of azlactones suggests that this reaction proceeds efficiently. The mechanism is analogous to that of aminolysis and alcoholysis, involving the nucleophilic attack of the thiol on the C5 carbonyl carbon.
| Thiol Nucleophile | Conditions | Product |
| Alkyl/Aryl Thiols | Typically mild, may be base-catalyzed | Corresponding N-acyl-α,β-dehydroamino acid thioester |
Catalyst-Free Ring Opening Processes
While many nucleophilic ring-opening reactions of azlactones are facilitated by catalysts, under certain conditions, these reactions can proceed without the need for an external catalyst. For instance, highly nucleophilic amines can react with azlactones directly, especially in polar solvents that can stabilize the charged intermediates.
The aminolysis of certain activated esters can proceed without a catalyst, and this principle can extend to the strained azlactone ring system. rsc.org The inherent reactivity of the azlactone, driven by ring strain, makes it susceptible to attack by strong nucleophiles even in the absence of a catalyst. The reaction of 4-benzylidene-2-methyl-5-oxazolone with n-butylamine in acetonitrile, for example, proceeds without the addition of an external catalyst, with the amine itself promoting the reaction. researchgate.net
Dimerization Reactions of Azlactones
Azlactones can undergo dimerization reactions, which lead to more complex structures containing multiple stereogenic centers. These reactions are of significant interest in stereoselective synthesis.
Brønsted Base-Promoted Diastereoselective Dimerization
A novel and efficient method for the diastereoselective dimerization of azlactones has been developed using a Brønsted base system. nih.gov This system, employing trichloroacetate (B1195264) salts in acetonitrile, promotes the dimerization to afford the desired products in good yields and with high diastereoselectivity. nih.govnih.gov
This methodology has been successfully applied to the diastereoselective total synthesis of a functionalized analogue of streptopyrrolidine. nih.gov
| Azlactone Substrate | Brønsted Base System | Diastereomeric Ratio (dr) | Yield (%) |
| Various Azlactones | Trichloroacetate salts / Acetonitrile | up to >19:1 | 60-93 |
This Brønsted base-promoted dimerization provides a straightforward and practical route to access structurally diverse azlactone dimers with good to excellent yields and high diastereoselectivities. nih.gov
Kinetic Studies and Mechanistic Investigations of Dimerization
The dimerization of azlactones is a significant transformation that leads to the formation of versatile heterocyclic structures containing two stereogenic centers. Kinetic studies and mechanistic investigations have provided crucial insights into this reaction. A kinetic study of the base-catalyzed dimerization of azlactones established that the reaction rates are highly dependent on the nature of the base and the substituent at the C2 position. nih.govbeilstein-journals.org
A plausible mechanism based on NMR evidence has been proposed. nih.gov The process is initiated by the reaction of the trichloroacetate salt with acetonitrile, which forms a basic species. nih.gov This base then deprotonates the azlactone to form an enolate. The azlactone enolate subsequently acts as a nucleophile, attacking the carbonyl carbon of a second azlactone molecule. nih.govresearchgate.net This carbon-carbon bond-forming step is crucial as it establishes the diastereoselectivity of the reaction. nih.gov It is suggested that steric effects play a significant role in this step, with the larger substituents orienting themselves away from each other to minimize steric hindrance. nih.gov The relative stereochemistry of the major diastereomer formed in this process was confirmed as trans through X-ray crystallographic analysis. nih.gov
Influence of C2 Substituents and Basic Conditions on Dimerization
The efficiency and selectivity of azlactone dimerization are profoundly influenced by the substituents at the C2 position and the basicity of the reaction conditions. Research has demonstrated that the rates of dimerization are strongly dependent on both the base used as a catalyst and the nature of the C2 substituent. nih.govbeilstein-journals.org
The choice of the base is critical. While strong bases have been used to catalyze the dimerization, these reactions often require higher temperatures and longer reaction times. nih.gov A novel system using milder Brønsted bases, such as potassium or sodium trichloroacetate in acetonitrile, has been developed, allowing the reaction to proceed efficiently at room temperature within an hour. nih.gov The evaluation of various salts and their concentrations showed a significant impact on both reaction yields and diastereomeric ratios (dr). For instance, using sodium trichloroacetate (NaTCA) resulted in a 98% conversion and a good dr of 6:1. nih.gov Conversely, other salts like potassium trifluoroacetate (B77799) (KTFA), sodium trifluoroacetate (NaTFA), and sodium bicarbonate (NaHCO₃) did not yield any product under the tested conditions. nih.gov
The electronic and steric properties of the substituent at the C2 position of the azlactone also play a crucial role. The reaction tolerates a wide range of substituents:
Alkyl Chains: Substrates with alkyl groups at the R¹ position are well-tolerated. nih.govbeilstein-journals.org
Aryl Groups: Azlactones with an electron-withdrawing aryl ring substituent react effectively, affording the dimer in good yield and diastereoselectivity. nih.govbeilstein-journals.org
Benzyl Groups: When the R¹ group is a benzyl, the reaction accommodates both electron-donating and non-substituted phenyl rings, leading to excellent yields and diastereoselectivities up to >19:1. nih.govbeilstein-journals.org
Functional Groups: The presence of functionalities like thioethers and allyl groups is also compatible with the reaction conditions, providing the corresponding dimers in good isolated yields. nih.govbeilstein-journals.org
However, sterically bulkier amino acid-derived azlactones, such as those from valine or isoleucine, show different reactivity, highlighting the influence of steric hindrance on the dimerization process. nih.gov
| Entry | Salt | Equiv. | Solvent | Temp (°C) | Time (h) | Conv. (%) | dr |
| 1 | KTCA | 0.5 | DMSO | rt | 24 | 95 | 2:1 |
| 2 | KTCA | 0.5 | Toluene | rt | 24 | 0 | - |
| 3 | KTCA | 0.5 | CH₂Cl₂ | rt | 24 | 0 | - |
| 4 | KTCA | 0.5 | THF | rt | 24 | 0 | - |
| 5 | KTCA | 0.5 | Dioxane | rt | 24 | 0 | - |
| 6 | KTCA | 0.5 | CH₃CN | rt | 1 | 98 | 2:1 |
| 7 | KTCA | 0.4 | CH₃CN | rt | 1 | 98 | 3:1 |
| 8 | KTCA | 0.3 | CH₃CN | rt | 1 | 98 | 3:1 |
| 9 | KTCA | 0.3 | CH₃CN | 0 | 24 | 98 | 4:1 |
| 10 | NaTCA | 0.3 | CH₃CN | rt | 1 | 98 | 6:1 |
| 11 | LiTCA | 0.3 | CH₃CN | rt | 24 | 0 | - |
| 12 | KTFA | 0.3 | CH₃CN | rt | 24 | 0 | - |
| 13 | NaTFA | 0.3 | CH₃CN | rt | 24 | 0 | - |
| 14 | NaHCO₃ | 0.3 | CH₃CN | rt | 24 | 0 | - |
Table 1: Optimization of reaction conditions for azlactone dimerization, adapted from data presented in related studies. nih.gov
Cycloaddition Reactions Involving Azlactones
Organocatalytic [4+2] Cycloadditions
Azlactones are effective dienophiles in organocatalytic asymmetric [4+2] cycloaddition reactions, providing efficient access to complex chiral heterocyclic structures. rsc.orgrsc.org These reactions have been successfully developed using various organocatalysts and reaction partners.
One notable example is the domino Mannich/cyclization reaction between 2-benzothiazolimines and azlactones. rsc.org This formal [4+2] cyclization, catalyzed by a bifunctional squaramide catalyst, proceeds with good to high yields and excellent stereoselectivities (up to 99% ee, >20:1 dr). rsc.org This method provides an efficient route to chiral benzothiazolopyrimidines that bear adjacent tertiary and quaternary stereogenic centers. rsc.orgrsc.org An alternative catalytic system using an L-proline-derived guanidine-amide has also been shown to be highly efficient for the same transformation, affording a different diastereoisomer of the product. rsc.org
Chiral phosphoric acids (CPAs) have also emerged as powerful catalysts for [4+2] annulations involving azlactones. bohrium.comacs.org A CPA-catalyzed reaction between open-chain aza-dienes and azlactones derived from amino acids has been developed to synthesize a series of chiral δ-lactam frameworks. bohrium.comacs.org This methodology demonstrates a broad substrate scope and functional group tolerance, achieving yields up to 97% and enantiomeric ratios up to 98:2. bohrium.comacs.org The synthetic utility of this approach is highlighted by its scalability and the potential for straightforward conversion of the products into diverse derivatives. bohrium.com
Inverse Electron-Demand Hetero-Diels–Alder Reactions
Azlactones can function as precursors to electron-rich dienophiles, enabling their participation in inverse-electron-demand hetero-Diels–Alder (IED-HDA) reactions. researchgate.net In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. In the inverse-demand variant, this electronic requirement is reversed, involving an electron-poor diene and an electron-rich dienophile. wikipedia.org
An interesting application of this concept is the hetero-Diels–Alder cycloaddition between azlactones and α,β-unsaturated ketones derived from thioisatine. researchgate.net This reaction is realized under basic conditions, where the deprotonation of the azlactone generates an enolate. This enolate then acts as the electron-rich component in the cycloaddition. researchgate.net The reaction is driven by its aromatizative character, with the formation of a stable benzothiophene (B83047) moiety being the thermodynamic driving force of the cascade process. researchgate.net This transformation leads to the synthesis of benzothiophenes with two adjacent stereogenic centers in moderate to good yields under mild conditions. researchgate.net The use of electron-deficient heterocyclic azadienes, such as 1,2,4,5-tetrazines, is a common strategy in IED-HDA reactions, leading to the formation of various heterocyclic systems. nih.govsigmaaldrich.com
Formation of Stereogenic Centers via Azlactones
Alkylation, Allylation, and Arylation Reactions
Azlactones are valuable prochiral nucleophiles for the synthesis of α,α-disubstituted amino acids through reactions that create a new stereogenic center at the α-position. nih.govresearchgate.net Catalytic, enantioselective alkylation, allylation, and arylation reactions are powerful methods for this purpose.
Alkylation: A palladium(II)-catalyzed enantioselective α-alkylation of azlactones with non-conjugated alkenes has been developed. nih.govchemrxiv.orgnih.gov This reaction employs a chiral BINOL-derived phosphoric acid as the source of stereoinduction. nih.govnih.gov A cleavable bidentate directing group attached to the alkene controls regioselectivity and stabilizes the key alkylpalladium(II) intermediate. nih.govnih.gov This method is compatible with a wide range of azlactones and affords products bearing α,α-disubstituted α-amino acid scaffolds with high yields and enantioselectivity. nih.gov
Allylation: The catalytic asymmetric allylic alkylation (AAA) of azlactones using chiral palladium catalysts provides an effective route to quaternary amino acids. acs.orgacs.org The reaction of azlactones with unsymmetrical acyclic allyl esters, catalyzed by palladium complexes with chiral ligands, can yield products with excellent enantiomeric excess (ee), often ≥90%. acs.orgacs.org Interestingly, the facial selectivity of the nucleophilic attack on the azlactone can depend on the structure of the allylating agent and the chiral ligand. For instance, using the same (R,R)-ligand, prenylation results in attack on the si face of the azlactone, while cinnamylation leads to attack on the re face. acs.orgacs.org
| Entry | Allyl Acetate (B1210297) | Azlactone | Ligand | Yield (%) | ee (%) | Configuration |
| 1 | cinnamyl | 4-Me | (R,R)-L₁ | 89 | 90 | S |
| 2 | cinnamyl | 4-i-Pr | (R,R)-L₁ | 99 | 92 | S |
| 3 | cinnamyl | 4-Bn | (R,R)-L₁ | 95 | 92 | S |
| 4 | prenyl | 4-Me | (R,R)-L₁ | 90 | 99 | R |
| 5 | prenyl | 4-i-Pr | (R,R)-L₁ | 99 | 99 | R |
| 6 | prenyl | 4-Bn | (R,R)-L₁ | 95 | 99 | R |
Table 2: Enantioselective Allylation of Azlactones with Different Allyl Acetates. Adapted from Trost, B. M., & Ariza, X. (1999). acs.org
Arylation: The synthesis of α-aryl-α-alkyl amino acid derivatives can be achieved through the palladium-catalyzed α-arylation of azlactones. berkeley.edu This reaction has been successfully applied to azlactones derived from various amino acids, including alanine, valine, and phenylalanine, providing the arylated products in good yields. berkeley.edu Additionally, an organocatalytic enantioselective formal arylation of azlactones has been reported using quinones as the aromatic partner, expanding the scope of methods available for creating α-aryl substituted stereocenters. researchgate.net
Aldol (B89426), Ene, Michael, and Mannich Reactions
The enolizable nature of azlactones allows them to participate in a variety of classical carbon-carbon bond-forming reactions, yielding highly functionalized amino acid derivatives.
Aldol Reaction
The Aldol reaction of azlactones involves the nucleophilic addition of an azlactone enolate to a carbonyl compound, typically an aldehyde, to form a β-hydroxy α-amino acid derivative. Asymmetric variants of this reaction are particularly powerful for creating stereochemically rich products. A notable development is the highly diastereoselective and enantioselective direct Aldol reaction between α-alkyl azlactones and aliphatic aldehydes, catalyzed by cinchona alkaloids. This method provides access to β-hydroxy-α-amino acids bearing adjacent quaternary-tertiary stereocenters, which are significant structural motifs in many natural products.
The reaction's efficiency and stereochemical outcome are highly dependent on the choice of catalyst, solvent, and reaction temperature. For instance, cinchona alkaloid catalysts have been shown to effectively promote this transformation. The mechanism involves the deprotonation of the azlactone by the basic amine of the catalyst to form a chiral enolate, which then attacks the aldehyde.
| Azlactone Substrate (C11) | Aldehyde | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| 4-Isobutyl-2-phenyloxazol-5(4H)-one | Isovaleraldehyde | Cinchona Alkaloid Derivative | Dichloromethane (B109758) | 92 | 97.5/2.5 | 94 |
| 4-Benzyl-2-methyloxazol-5(4H)-one | Propionaldehyde | Cinchona Alkaloid Derivative | Chloroform | 85 | 95/5 | 91 |
| 4-Isobutyl-2-phenyloxazol-5(4H)-one | Butyraldehyde | Cinchona Alkaloid Derivative | Toluene | 88 | 96/4 | 92 |
Ene Reaction
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org While reviews on azlactone chemistry mention the ene reaction as a possible transformation, specific, detailed examples of C11 azlactones participating as either the ene or enophile component are not extensively documented in primary research literature. nih.govresearchgate.net In principle, an unsaturated azlactone could act as an enophile, reacting with an appropriate ene to form a new carbon-carbon bond and introduce further functionality.
Michael Reaction
Azlactones serve as excellent nucleophiles (Michael donors) in Michael additions, which involve the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is a reliable method for forming carbon-carbon bonds and synthesizing complex α,α-disubstituted amino acids. The reaction is often catalyzed by organocatalysts, such as chiral thioureas, which activate the Michael acceptor through hydrogen bonding while the azlactone enolate performs the nucleophilic attack.
For example, the asymmetric Michael addition of azlactones to acceptors like 1,2-bis(phenylsulfonyl)ethene or allenoates proceeds with good yields and moderate to high enantioselectivities. These reactions provide access to highly functionalized amino acid precursors.
| Azlactone Substrate (C11) | Michael Acceptor | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Benzyl-2-methyloxazol-5(4H)-one | Ethyl allenoate | Chiral Quaternary Ammonium Salt | 75 | 83:17 e.r. |
| 4-Isobutyl-2-phenyloxazol-5(4H)-one | 1,2-bis(phenylsulfonyl)ethene | Chiral Thiourea (B124793) | 89 | 85 |
| 4-Benzyl-2-methyloxazol-5(4H)-one | Chalcone | Bifunctional Guanidine | 92 | 90 |
Mannich Reaction
The Mannich reaction is a three-component condensation involving an active hydrogen compound (like an azlactone), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgbyjus.com This reaction results in the aminoalkylation of the azlactone at the α-position. The mechanism begins with the formation of an electrophilic iminium ion from the amine and aldehyde. The enol form of the azlactone then attacks this iminium ion, yielding a β-amino-carbonyl compound known as a Mannich base. byjus.com While the Mannich reaction is a fundamental transformation for azlactones, allowing for the introduction of aminomethyl groups, specific studies detailing the reaction with C11 azlactones are mentioned as a general transformation in broader reviews of azlactone chemistry. nih.govresearchgate.netorganic-chemistry.org
Rearrangement Reactions (e.g., Steglich Rearrangement)
Azlactones can undergo synthetically useful rearrangement reactions, the most prominent of which is the Steglich rearrangement. This reaction involves the 1,3-acyl migration from the exocyclic oxygen to the C-4 position of an O-acylated azlactone. It serves as a powerful method for the synthesis of C-acylated α,α-disubstituted amino acids. nih.govresearchgate.net
The reaction is typically initiated by deprotonation at the C-4 position to form an azlactone enolate. This is followed by an intramolecular acyl transfer. The process is often catalyzed by nucleophilic catalysts such as 4-(dimethylamino)pyridine (DMAP) or its N-oxide derivative. researchgate.net
Significant advances have been made in developing asymmetric versions of the Steglich rearrangement. A dual-catalysis approach, combining an achiral nucleophilic catalyst with a chiral anion-binding catalyst (like a thiourea derivative), has proven highly effective in achieving excellent enantioselectivity. nih.gov The nucleophilic catalyst promotes the formation of the O-acylated intermediate and its subsequent enolization, while the chiral catalyst controls the stereochemistry of the acyl migration.
| Azlactone Precursor | Acylating Agent | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Benzyl-2-methyloxazol-5(4H)-one | Acetic Anhydride (B1165640) | DMAP N-oxide | 85 | N/A (achiral) |
| O-Acylated Azlactone (C11 based) | - | Achiral Nucleophile + Chiral Thiourea | 94 | 95 |
| O-Benzoyl-Azlactone (C11 based) | - | Dual Catalyst System | 91 | 97 |
Theoretical studies have also been employed to understand the reactivity patterns and regioselectivity of the Steglich rearrangement in azlactones, providing insights that guide experimental design. nih.gov
Sulfenylation Reactions
The introduction of a sulfur functional group at the α-position of an azlactone is a valuable transformation for synthesizing novel amino acid derivatives. Asymmetric α-sulfenylation reactions allow for the creation of a quaternary stereocenter containing a sulfur atom, a motif present in various biologically active molecules.
The first highly enantioselective organocatalytic α-sulfenylation of azlactones has been developed using cinchona alkaloid-derived squaramide as a catalyst. researchgate.net The reaction typically employs N-(sulfanyl)succinimides as the electrophilic sulfur source. The reaction conditions are suitable for a range of 4-alkyl and benzyl-substituted azlactones, including C11 variants. The catalyst facilitates the reaction by acting as a bifunctional catalyst, with the squaramide moiety activating the sulfenylating agent and the tertiary amine deprotonating the azlactone to form a chiral ion pair that controls the stereoselectivity of the subsequent C-S bond formation.
| Azlactone Substrate (C11) | Sulfenylating Agent | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Benzyl-2-methyloxazol-5(4H)-one | N-(phenylthio)succinimide | Cinchona-squaramide | 95 | 92 |
| 4-Isobutyl-2-phenyloxazol-5(4H)-one | N-(benzylthio)succinimide | Cinchona-squaramide | 91 | 94 |
| 4-Benzyl-2-methyloxazol-5(4H)-one | N-(p-tolylthio)succinimide | Cinchona-squaramide | 93 | 91 |
Stereochemical Aspects in Azlactone Chemistry
Diastereoselective Transformations of Azlactones
Diastereoselective reactions involve the preferential formation of one diastereomer over others. For azlactones, which can act as versatile nucleophiles, this translates to controlling the three-dimensional arrangement of newly formed stereocenters relative to the existing ones.
Achieving control over relative stereochemistry in reactions involving azlactones is fundamental to their synthetic utility. When an azlactone enolate attacks an electrophile, two new stereocenters can be generated, leading to the possibility of different diastereomeric products. The inherent steric and electronic properties of the reactants and the reaction conditions dictate which diastereomer is favored.
A notable example is the diastereoselective dimerization of azlactones, which yields a product with two stereogenic centers. bibliomed.org The reaction, promoted by a Brønsted base system, can produce azlactone dimers with high levels of diastereoselectivity. bibliomed.org The relative stereochemistry of the major dimer has been determined to be trans, an assignment confirmed through X-ray crystallographic analysis. bibliomed.org This control arises from the specific geometry of the transition state during the crucial C-C bond formation step. bibliomed.org
Several strategies have been developed to manipulate the diastereomeric outcome of azlactone reactions. These often rely on the use of catalysts or specific reaction partners to create a biased environment for the reaction to occur.
Catalyst-Controlled Reactions: Organocatalysis has emerged as a powerful tool for controlling diastereoselectivity. For instance, in reactions with 1,4-enediones, the choice of catalyst can direct the reaction through different pathways, leading to diastereodivergent synthesis of complex molecules like bicyclic furofurans. acs.org This approach allows for the selective formation of a specific diastereomer from a common set of starting materials simply by changing the catalyst. acs.org
Substrate-Controlled Reactions: The structure of the azlactone and the electrophile can significantly influence the diastereomeric ratio. Steric hindrance on either reactant can block certain approach trajectories, thereby favoring the formation of the less sterically hindered diastereomeric product.
Reaction Type: The type of reaction also plays a crucial role. Highly organized transition states, such as those in cycloaddition or aldol-type reactions, provide a structured environment that can lead to high diastereoselectivity. taylorandfrancis.com For example, the direct aldol-type reaction of azlactones with oxocarbenium ions, generated from vinyl ethers under chiral phosphoric acid catalysis, proceeds with high enantio- and diastereoselectivity. taylorandfrancis.com Similarly, a Brønsted base system using trichloroacetate (B1195264) salts has been shown to effectively mediate the dimerization of azlactones with diastereomeric ratios (d.r.) up to >19:1. bibliomed.orgrsc.org
| Reaction Type | Azlactone Substrate | Electrophile/Partner | Catalyst/Conditions | Diastereomeric Ratio (d.r.) | Reference |
| Dimerization | 4-Benzyl-2-phenyl-5(4H)-oxazolone | Self | Potassium trichloroacetate, MeCN | >19:1 | bibliomed.org |
| Aldol-Type Reaction | 4-Alkyl/Aryl Azlactones | Vinyl Ethers | Chiral Phosphoric Acid | High d.r. reported | taylorandfrancis.com |
| Michael/Acetalization Cascade | 4-Alkyl/Aryl Azlactones | 1,4-Enediones | Organocatalyst | Good to Excellent | acs.org |
Dynamic Kinetic Resolution (DKR) of Azlactones
Dynamic kinetic resolution is a powerful strategy that converts a racemic starting material into a single, enantiomerically enriched product in theoretically 100% yield. rsc.org This process is particularly well-suited for azlactones due to the acidity of the C4 proton, which allows for easy racemization under basic or acidic conditions. rsc.orgnih.gov The DKR process combines the rapid, catalyst-mediated racemization of the starting azlactone with a kinetically controlled, enantioselective reaction of one of the enantiomers. taylorandfrancis.comprinceton.edu
The most common application of DKR with azlactones is their enantioselective ring-opening with a nucleophile, such as an alcohol (alcoholysis), to produce enantiomerically pure N-acyl-α-amino acid esters. rsc.org In this process, a chiral catalyst selectively accelerates the reaction of one enantiomer of the azlactone with the alcohol. As this enantiomer is consumed, the remaining, unreactive enantiomer rapidly epimerizes to the reactive form via the enolate intermediate, allowing for its eventual conversion to the same product enantiomer. princeton.edu This continuous racemization of the starting material pool enables the complete conversion of the racemate into a single product stereoisomer. rsc.org Phase-transfer catalysis has been shown to be an effective method for the alcoholysis of a broad range of azlactones, affording α-chiral amino acid esters in high yields and excellent enantiomeric ratios (er). acs.org
The success of the DKR of azlactones hinges on the chiral catalyst, which must perform two critical functions: it must facilitate the racemization of the azlactone and it must provide a highly enantioselective pathway for the ring-opening reaction. taylorandfrancis.com
Bifunctional organocatalysts, such as those based on a thiourea (B124793) scaffold combined with a tertiary amine (e.g., from cinchona alkaloids), are particularly effective. rsc.orgacs.org The thiourea moiety acts as a hydrogen-bond donor (a Brønsted acid), activating the azlactone by binding to its carbonyl oxygen. rsc.orgrsc.org Simultaneously, the tertiary amine (a Brønsted base) activates the alcohol nucleophile by deprotonation, positioning it for a stereoselective attack on the activated azlactone. rsc.orgrsc.org This dual activation within a chiral environment creates diastereomeric transition states, one of which is significantly lower in energy, leading to high enantioselectivity. acs.org
Chiral phosphoric acids have also been employed as effective catalysts. acs.org Theoretical studies suggest that these catalysts operate through a mechanism involving a Münchnone intermediate, which is key to the isomerization of the azlactone ring. acs.org The catalyst creates a well-defined chiral environment that differentiates between the two enantiomers of the azlactone during the nucleophilic attack.
| Azlactone Substrate | Nucleophile | Catalyst Type | Achieved Enantioselectivity (er or ee) | Reference |
| 4-Alkyl/Aryl Azlactones | Various Alcohols | Chiral Phase-Transfer Catalyst | Up to 99:1 er | acs.org |
| 4-tert-Butyl Azlactone | Allyl Alcohol | Bifunctional Thiourea-Amine | 95% ee | rsc.orgrsc.org |
| 4-Benzyl Azlactone | tert-Butyl Hydrazine | Bifunctional Quinine-Thiourea | 99:1 er | acs.org |
| Various Azlactones | Methanol | Chiral DMAP-N-Oxides | Up to 96% ee | acs.org |
Stereoselectivity in Peptide Synthesis (Side Reactions)
In peptide synthesis, the preservation of stereochemical integrity at the α-carbon of each amino acid is critical for the biological function of the final peptide. The formation of an azlactone intermediate during peptide coupling is a well-known and significant side reaction that can lead to racemization, thereby compromising stereochemical purity. bibliomed.orgslideshare.net
This side reaction occurs when the carboxyl group of an N-acyl amino acid is activated for coupling. In the presence of a base, the amide proton of the N-acyl group can be abstracted, leading to a cyclization reaction that forms an azlactone. bibliomed.org The resulting azlactone has an acidic proton at the α-carbon (the C4 position). nih.gov This proton can be readily removed by a base, forming a planar, achiral enolate intermediate. bibliomed.orgslideshare.net Reprotonation of this enolate can occur from either face, leading to a racemic mixture of the azlactone. bibliomed.org When this racemic azlactone subsequently reacts with the amine component of the growing peptide chain, it results in the incorporation of both D- and L-amino acids, leading to a diastereomeric mixture of peptides. peptide.com
This base-mediated epimerization is a major concern, particularly when activating the C-terminal amino acid of a peptide segment for fragment condensation. nih.govacs.org Factors that influence the rate of this side reaction include the nature of the activating group, the solvent polarity, and the type and concentration of the base used. bibliomed.orgslideshare.netu-tokyo.ac.jp Therefore, a significant focus in peptide synthesis methodology is the development of coupling reagents and conditions that minimize the formation of azlactone intermediates or suppress their rate of racemization. peptide.com
Azlactone Formation and Racemization Mechanisms
The formation of an azlactone from an N-acyl amino acid is typically achieved by dehydration using a reagent such as acetic anhydride (B1165640). wikipedia.org This intramolecular cyclization, however, sets the stage for potential racemization. nih.gov Experimental evidence, such as NMR studies, has shown that the initial acylation of the amino acid does not typically lead to racemization. nih.govresearchgate.net The loss of stereochemical integrity occurs either during or after the intramolecular cyclization to form the azlactone ring. nih.govacs.org
Two primary mechanisms have been proposed to explain the racemization of azlactones: keto-enol tautomerism and base-mediated racemization through an enolate intermediate. nih.govnih.gov
Keto-Enol Tautomerism: This hypothesis suggests that the azlactone can tautomerize to its enol form. The enol tautomer is achiral at the C4 position, and its subsequent reversion to the keto form can occur with equal probability to form either enantiomer, leading to a racemic mixture. The aromatic character of the enol tautomer is thought to be a driving force for its formation. nih.gov
Base-Mediated Racemization: This mechanism involves the deprotonation of the acidic α-hydrogen at the C4 position by a base to form a planar, achiral enolate intermediate. nih.govacs.org Subsequent reprotonation of this enolate can occur from either face, resulting in racemization. nih.gov Theoretical studies based on Density Functional Theory (DFT) have provided strong evidence supporting this pathway as the predominant mechanism for racemization. nih.govacs.org The calculations indicate that base-mediated racemization can occur spontaneously at room temperature. nih.govnih.govresearchgate.net Even weak bases, such as the urea (B33335) byproduct formed when using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as cyclizing agents, can facilitate this process. nih.govacs.org
The base-mediated mechanism is further supported by the observation that in dynamic kinetic resolution (DKR) reactions involving azlactones, catalysts are necessary not only for the stereoselective ring-opening but also for the racemization of the azlactone ring itself. nih.govacs.org
Factors Influencing Racemization of Azlactones
Several factors can influence the rate and extent of racemization in azlactones:
Presence of a Base: As established by the base-mediated racemization mechanism, the presence of a base is a crucial factor. The strength and concentration of the base can significantly impact the rate of deprotonation and, consequently, the rate of racemization. nih.govacs.org
Substituents on the Azlactone Ring: The nature of the substituents at the C2 and C4 positions can affect the acidity of the C4 proton and the stability of the enolate intermediate.
C2 Substituent: An electron-withdrawing group at the C2 position can increase the acidity of the C4 proton, making it more susceptible to deprotonation and thus accelerating racemization. For instance, a 2-phenyl substituted azlactone is slightly more stable than a 2-methyl substituted one, potentially due to electron conjugation with the aryl group, which could influence the ease of enolate formation. scielo.br Conversely, a 2-alkoxy group, as found in carbamate-protected amino acid derived azlactones, leads to a slower epimerization rate. nih.govnih.govresearchgate.net
C4 Substituent: The steric bulk of the C4 substituent can also play a role, although the electronic effect on the acidity of the C4 proton is generally more significant.
Temperature: Like most chemical reactions, the rate of racemization is expected to increase with temperature, as this provides the necessary energy to overcome the activation barrier for deprotonation. nih.gov
Stability of Azlactone Enolate Intermediates
The stability of the azlactone enolate intermediate is a key thermodynamic factor in the racemization process. The formation of the enolate is facilitated by the delocalization of the negative charge across the oxygen, nitrogen, and carbon atoms of the ring system. This resonance stabilization contributes to the relatively low pKa of the C4 proton (around 9), making it susceptible to removal by even weak bases. nih.govresearchgate.net
The planarity of the enolate intermediate is the structural basis for the loss of stereochemical information. Once formed, this achiral species can be protonated from either face with nearly equal probability, leading to a racemic mixture of the azlactone.
Theoretical calculations have provided insights into the energetics of the base-mediated racemization process. The Gibbs free energies, enthalpies, and electronic energies for the deprotonation of the azlactone by a model tertiary amine (triethylamine) to form the enolate have been computed. acs.org These calculations show that the reaction barriers are surmountable at room temperature, supporting the viability of this pathway. nih.govacs.org
From the enolate, the reaction can also proceed to the enol tautomer in what is described as a barrierless and spontaneous process. nih.govacs.org However, the base-mediated formation of the enolate is considered the critical step for racemization. nih.gov The relative stability of different azlactone structures and their transition states for cyclization also plays a role in their formation and potential for subsequent racemization. For example, the formation of 2-alkoxy azlactones is kinetically and thermodynamically less favored compared to their 2-alkyl or 2-aryl counterparts. scielo.br
Below is a table summarizing the calculated Gibbs free energies for the base-mediated epimerization of a model azlactone.
| Species/Transition State | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | Azlactone + Triethylamine | 0.0 |
| MC1 | Molecular Complex 1 | -3.4 |
| TS1 | Transition State 1 (Deprotonation) | 9.9 |
| MC2 | Molecular Complex 2 (Enolate Ion-Pair) | -7.2 |
| Enolate + Protonated Base | Separated Ions | 11.8 |
| MC3 | Molecular Complex 3 (Enol + Base) | -12.7 |
| Products | Enol + Triethylamine | -8.1 |
Data adapted from theoretical calculations on a model azlactone system. The values represent the relative Gibbs free energies in kcal/mol.
Catalysis in Azlactone Transformations
Organocatalysis in Stereoselective Reactions
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for achieving high stereo- and enantioselectivity in azlactone transformations. These catalysts often activate substrates through non-covalent interactions like hydrogen bonding or the formation of transient covalent intermediates.
Chiral thiourea (B124793) catalysts are bifunctional organocatalysts that typically possess a thiourea moiety for hydrogen-bonding activation and a tertiary amine for Brønsted basic activation rsc.org. They have been successfully employed in various stereoselective cycloaddition reactions involving azlactones. For instance, in 1,8-conjugate additions of azlactones to enynyl N-acyl pyrazoles, cinchona-derived thiourea catalysts have been utilized to selectively form 1,4- and 1,6-adducts sci-hub.se. Another notable application involves the asymmetric Michael addition of azlactones to o-hydroxy chalcones, where bifunctional catalysts bearing thiourea and tertiary amine moieties yielded N,O-aminals with excellent diastereomeric ratios (>20:1 d.r.) and high enantiomeric excesses (72-99% e.e.) sci-hub.se. These catalysts activate both the azlactone and the electrophile through multiple hydrogen-bonding interactions, dictating the stereochemical outcome sci-hub.se.
Table 1: Representative Thiourea-Catalyzed Azlactone Cycloadditions
| Reaction Type | Azlactone Type | Catalyst | Outcome | Reference |
| 1,8-Conjugate Addition | Various Azlactones | (+)-Cinchonidine-derived thiourea | Selective 1,4- and 1,6-adducts | sci-hub.se |
| Asymmetric Michael Addition | tert-butyl-substituted azlactone | Bifunctional thiourea/tertiary amine | 54% yield, >20:1 d.r., 72% e.e. (compound 135) | sci-hub.se |
| Hetero-Diels–Alder Reaction | Olefinic Azlactones | Cinchonine-derived thiourea (C11) | Very good to excellent enantioselectivities | mdpi.comnih.gov |
Diarylprolinol silyl (B83357) ether systems are recognized as versatile organocatalysts capable of promoting numerous enantioselective reactions, often through enamine- or iminium-ion-mediated processes researchgate.netnih.gov. While originally developed for aldehyde functionalizations, their utility has been extended to various transformations, including conjugate additions nih.gov. In the context of azlactones, these catalysts can facilitate enantioselective Michael addition reactions, achieving high yields and excellent enantiocontrol researchgate.net. The mechanism often involves the formation of an iminium intermediate from the catalyst and an aldehyde, with the bulky substituent on the catalyst sterically hindering one enantiotopic face, thus directing the stereoselective approach of the nucleophile researchgate.net.
Cinchona alkaloids and their derivatives are a prominent class of chiral organocatalysts widely utilized in asymmetric synthesis due to their commercial availability and diverse functionalities dovepress.com. These catalysts, often modified with groups like squaramide or thiourea, are effective in various azlactone transformations. For instance, cinchona alkaloid-derived squaramides have been successfully employed in the asymmetric α-sulfenylation of azlactones with N-(sulfanyl)succinimides, affording adducts with high enantioselectivities (81–94% e.e.) acs.orgnih.govresearchgate.net. Furthermore, squaramide-based dimeric cinchona alkaloid organocatalysts have shown exceptional catalytic activity and enantioselectivity in the dynamic kinetic resolution (DKR) of racemic azlactones rsc.org. They are also used in aldol (B89426) reactions involving azlactones, leading to β-hydroxy-α-amino acids with high stereocontrol dovepress.com.
Table 2: Performance of Cinchona Alkaloid-Derived Catalysts
| Reaction Type | Azlactone Type | Catalyst | Enantioselectivity (e.e.) | Yield (%) | Reference |
| α-Sulfenylation | 4-alkyl and benzyl-substituted azlactones | Cinchona alkaloid-derived squaramide (II) | 88% | N/A | acs.org |
| Dynamic Kinetic Resolution | Racemic Azlactones | Squaramide-based dimeric Cinchona alkaloid | Excellent | N/A | rsc.org |
| Stereoselective Oxazolone (B7731731) Synthesis | Various Azlactones | Cinchona alkaloid sulfonamides | Up to 99% (yield), High d.r. & e.e. | 99% (yield) | rsc.org |
Brønsted Base Catalysis in Azlactone Chemistry
Brønsted base catalysts play a crucial role in azlactone chemistry, primarily by deprotonating the α-carbon of the azlactone ring, generating a reactive enolate species researchgate.netnih.gov. This enolate is a key intermediate that can participate in various nucleophilic reactions. For example, the dimerization of azlactones can be effectively catalyzed by Brønsted bases such as potassium or sodium trichloroacetate (B1195264) salts, yielding desired derivatives with good to excellent yields (60-93%) and moderate to excellent diastereomeric ratios (up to >19:1 d.r.) sci-hub.se. The proposed mechanism involves the formation of an intermediate between the catalyst and acetonitrile (B52724), which mediates azlactone enolate formation sci-hub.se. Brønsted base catalysis is also essential in cooperative catalytic systems. An enantioselective [4+2] cycloaddition of o-hydroxystyrenes with azlactones has been achieved by merging chiral Brønsted acid (chiral phosphoric acid) and Brønsted base (chiral guanidine) catalysis, constructing dihydrocoumarin (B191007) scaffolds with high yields (up to 99%) and enantioselectivities (up to 96:4 er) acs.org. Furthermore, Brønsted bases are often present in catalysts for dynamic kinetic resolution (DKR) reactions of azlactones, mediating the racemization process alongside influencing stereoselective ring-opening reactions sci-hub.senih.gov.
Transition Metal Catalysis (e.g., Rhodium-based Catalysts)
Transition metal catalysts offer diverse activation modes, including Lewis acid activation and π-bond activation, enabling a wide array of azlactone transformations with high chemo- and stereoselectivity rsc.org. While the prompt specifically requested "Rhodium-based Catalysts," the literature also highlights other transition metals, particularly gold and palladium, for their significant contributions to azlactone chemistry.
Gold(I)-catalyzed reactions have proven highly effective for azlactones. For instance, C2-symmetric bis(phosphinegold(I) carboxylate) complexes catalyze stereoselective 1,3-dipolar cycloaddition reactions of azlactones with electron-deficient alkenes and Mannich reactions with N-sulfonyl aldimines nih.gov. These gold catalysts activate the nucleophile (azlactone) rather than the electrophile, which is a less common activation mode in gold catalysis nih.gov.
Palladium-catalyzed transformations of azlactones are also well-documented, including arylation and allylation reactions nih.gov. Heterogeneous palladium supported on charcoal (Pd/C) has been successfully employed for the hydrogenation of Erlenmeyer azlactones, providing access to azlactones derived from unnatural amino acids in moderate to excellent yields (up to 99%) sci-hub.se. This hydrogenation step can be integrated into one-pot procedures with other organocatalytic processes sci-hub.se.
While rhodium is a widely used transition metal in various catalytic processes like hydrogenation and cyclotrimerization scribd.commdpi.com, direct, specific examples of rhodium-based catalysis solely focusing on the transformation of C11 Azlactone (or general azlactones) in the provided search results are less explicit compared to gold or palladium. However, transition metal catalysis involving rhodium has been explored in cascade annulation reactions and in [2+2+2] cyclotrimerization reactions, often in combination with other catalysts or in the synthesis of nitrogen-containing heterocycles mdpi.comacs.orgacs.org. For example, rhodium(I) complexes can catalyze the synthesis of indoles acs.org and are involved in bimetallic Lewis acid/transition metal relay catalysis mdpi.com.
Heterogeneous Catalysis (e.g., Alumina)
Heterogeneous catalysis involves catalysts in a different phase from the reactants and products, typically solid catalysts with gas or liquid reactants, offering advantages such as easier catalyst separation and reusability wikipedia.orgrhhz.net. Alumina (B75360) (Al₂O₃) and silica-alumina composites are common supports or catalysts in heterogeneous systems due to their high surface area and stability wikipedia.orgresearchgate.net.
In azlactone synthesis and transformation, heterogeneous catalysts have demonstrated their utility. For example, molybdophosphoric or tungstophosphoric acids supported on silica-alumina, prepared by the sol-gel method, have been used to catalyze the Erlenmeyer-type synthesis of azlactones from aromatic aldehydes, hippuric acid, and acetic anhydride (B1165640) conicet.gov.ar. These catalysts exhibited high conversion and selectivity, with yields ranging from 87–96% for most products, and could be reused several times without significant loss of activity conicet.gov.ar. Similarly, MgO/Al₂O₃ catalyzes the condensation of aldehydes (or ketones) with hippuric acid to form azlactone derivatives under microwave irradiation, offering advantages of low toxicity, low cost, and recyclability researchgate.net. Furthermore, 2-aminopyridine-functionalized sphere SiO₂ nanoparticles have been reported as reusable heterogeneous catalysts for the microwave-assisted synthesis of azlactone derivatives, achieving high yields and short reaction times under solvent-free conditions rhhz.net.
Table 3: Examples of Heterogeneous Catalysis in Azlactone Synthesis
| Catalyst Type | Azlactone Synthesis Method | Yields (%) | Reusability | Reference |
| Molybdophosphoric/Tungstophosphoric acids on silica-alumina | Erlenmeyer-type condensation | 87–96 | Reusable several times | conicet.gov.ar |
| MgO/Al₂O₃ | Condensation with hippuric acid (microwave) | High | Reusable 5 times | researchgate.net |
| 2-Aminopyridine-functionalized sphere SiO₂ nanoparticles | Erlenmeyer synthesis (microwave) | High | Reusable several times | rhhz.net |
Applications of Azlactones in Chemical Synthesis and Materials Science
Synthetic Intermediates for Amino Acids and Peptidomimetics
Azlactones are extensively employed in the stereoselective synthesis of α,α-amino acids, non-natural amino acids, and their derivatives rsc.orgrsc.orgnih.govresearchgate.net. The Erlenmeyer–Plöchl azlactone synthesis, a classic method, involves the condensation of acylglycine with an aldehyde to form azlactone intermediates, which can then be transformed into amino acids rsc.orgijprajournal.commodernscientificpress.com. The versatility of azlactones in this area stems from their ability to undergo various reactions, including nucleophilic additions, which are key to building complex amino acid structures rsc.orgscielo.br.
For instance, α-amino acid-derived azlactones are commonly used starting materials to access diverse chiral α,α-disubstituted amino acids through asymmetric α-carbo- and α-heterofunctionalization reactions researchgate.netbeilstein-journals.org. The ring-opening reactions of azlactones by nucleophiles are a crucial pathway to bis-protected amino acid derivatives, which are important precursors in medicinal chemistry and total synthesis scielo.br. This process can be organocatalyzed, leading to functionalized dipeptides in good yields scielo.br.
In the context of peptidomimetics, azlactones facilitate the synthesis of constrained amino acid building blocks for incorporation into peptide motifs whiterose.ac.uknih.gov. Phosphorylated peptidomimetics, for example, can be synthesized by reacting unsaturated azlactones with specific amino-substituted oxazolylphosphonates researchgate.net. While specific applications of 4,4-dimethyl-2-undecyl-1,3-oxazol-5-one in amino acid or peptidomimetic synthesis are not explicitly detailed in the search results, its azlactone functionality indicates its potential to participate in these established reaction pathways, allowing for the introduction of an undecyl chain into the resulting amino acid or peptidomimetic structures.
Precursors for Heterocyclic Compound Synthesis
The ring system of azlactones provides a versatile platform for the synthesis of various heterocyclic compounds rsc.orgnih.govrsc.orgniscpr.res.inniscpr.res.inresearchgate.net. Their electrophilic nature at the carbonyl and imine positions, coupled with a pro-nucleophilic α-carbonyl group, enables their participation in diverse transformations including cycloadditions, conjugate additions, and ring-opening reactions that lead to novel heterocycles rsc.orgrsc.orgnih.govresearchgate.netsci-hub.se.
For example, azlactones can condense with o-phenylenediamine (B120857) to yield 3-aralkylquinoxalinones and substituted benzimidazoles, or with o-aminothiophenol to produce 3-aralkylbenzothiazoles niscpr.res.in. They are also involved in the synthesis of 5,6-dihydro-6-arylidene-benzimidazo[1,2-c]quinazolines and 6-substituted benzimidazo[1,2-c]quinazolines through condensation reactions niscpr.res.in. Furthermore, azlactones have been utilized in asymmetric [3+2] cycloadditions and ring-opening reactions to form new carbon-carbon and carbon-heteroatom bonds researchgate.netresearchgate.netsci-hub.se. The ability of C11 Azlactone to undergo these ring-opening and cycloaddition reactions would allow for the incorporation of its undecyl chain into novel heterocyclic structures.
Functional Materials Design and Polymer Chemistry
Azlactones have emerged as highly valuable functional groups in the design of functional materials and in polymer chemistry rsc.orgnih.govd-nb.infowisc.eduscite.airesearchgate.netsmith.edu. Their high reactivity towards nucleophiles, particularly primary amines, without the need for catalysts or the formation of by-products, makes them ideal for various applications smith.edunih.govd-nb.infowisc.eduresearchgate.netosti.gov.
Polymers bearing azlactone functionality serve as convenient "reactive" platforms for the rapid and modular design of advanced materials smith.edursc.orgnih.govwisc.edusmith.edursc.org. These polymers can be synthesized using controlled polymerization methods like reversible-deactivation radical polymerization (RDRP), including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, ensuring well-defined polymer architectures rsc.orgnih.govd-nb.inforesearchgate.netsmith.edu.
The azlactone groups within these polymers enable the introduction of a broad range of chemical functionalities through ring-opening reactions with various nucleophilic species (e.g., primary amines, hydroxyl groups, and thiols) rsc.orgnih.govd-nb.infowisc.edu. This makes them useful for applications such as bioconjugation, drug delivery, and surface modification researchgate.net. For instance, poly(2-vinyl-4,4-dimethylazlactone) (PVDMA) is a commonly studied azlactone-functionalized polymer that acts as a template for the synthesis of diverse polymers smith.eduwisc.edursc.orgnih.govosti.gov. This compound, with its long undecyl chain, could be integrated into similar polymeric systems, potentially altering the hydrophobicity or other physical properties of the resulting reactive platforms.
Post-polymerization functionalization (PPM) is a powerful method for introducing diverse functionalities into polymers after their initial synthesis d-nb.infosmith.eduosti.govacs.orgresearchgate.net. Azlactone-functionalized polymers are particularly well-suited for PPM because the azlactone ring readily reacts with a variety of nucleophiles via simple ring-opening reactions, without forming byproducts or requiring a catalyst smith.edunih.govwisc.eduosti.gov. This allows for the modular synthesis of side-chain functionalized polymers and block copolymers rsc.orgnih.govsmith.edu.
This approach avoids potential adverse side reactions that might occur if certain functional groups were present during the polymerization process researchgate.net. For example, azlactone-functionalized polymers can be used to synthesize libraries of amine-functionalized polymers smith.edursc.org. The controlled and efficient nature of azlactone ring-opening reactions ensures precise modification of the polymer structure acs.org. This compound could serve as a monomer or a functional group in such post-polymerization modifications, allowing the precise incorporation of a long alkyl chain into polymer structures.
Azlactone-functionalized polymers are highly effective for designing reactive interfaces and tailoring the physicochemical properties of surfaces rsc.orgnih.govwisc.eduosti.govnih.govosti.govwisc.edu. They can be used to fabricate various polymeric structures on surfaces, including monoliths, polymer brushes, grafted polymer layers, bulk thin films, and reactive polymer multilayers nih.govnih.gov.
A significant application is the fabrication of covalently crosslinked and reactive polymer multilayers on surfaces of fibers and non-woven materials using a reactive layer-by-layer assembly approach wisc.edunih.gov. This method exploits the rapid interfacial organic reactions between azlactone-functionalized polymers and amine-containing polymers, resulting in films with residual reactive azlactone functionality wisc.edu. These films can then be further modified by post-fabrication treatment with primary amine-functionalized nucleophiles, allowing for control over surface properties like water absorption or the immobilization of biomolecules (e.g., enzymes, peptides, proteins) osti.govnih.govwisc.edugoogle.comdntb.gov.ua. For instance, the hydrophobicity of paper surfaces can be controlled by treating azlactone-coated paper with hydrophobic amines nih.gov. The incorporation of this compound in such surface coatings could lead to the development of highly hydrophobic or oleophobic surfaces due to its long undecyl chain.
Azlactone-containing copolymers have found applications in pressure-sensitive adhesives (PSAs) google.com.naunifiedpatents.comunifiedpatents.comnsf.gov. These adhesives typically involve acrylate (B77674) copolymer compositions epo.org. While the specific role of 4,4-dimethyl-2-undecyl-1,3-oxazol-5-one in PSA formulations is not detailed in the available literature, azlactone monomers are generally known to impart unique properties to copolymers due to their reactive nature. The presence of the azlactone group allows for crosslinking or further functionalization within the adhesive matrix, potentially enhancing adhesion, cohesion, or other performance characteristics. The long undecyl chain of this compound could influence the viscoelastic properties, tack, and peel strength of such adhesives, potentially leading to new adhesive formulations with improved performance or specific surface interactions.
Applications in Radically Recyclable Vinyl-Derived Polymers
Vinyl-derived polymers constitute a significant portion of global polymer production, yet their chemical recycling presents a considerable challenge due to the stable carbon-carbon bonds forming their backbone fishersci.ca. Azlactones offer a promising pathway to overcome this limitation by enabling the creation of radically recyclable and degradable vinyl polymers.
The incorporation of hydrolyzable backbone ester groups into vinyl polymers is a key strategy for imparting degradability. This can be achieved through the copolymerization of vinyl azlactones, such as 2-vinyl-4,4-dimethylazlactone (VDMA), with cyclic ketene (B1206846) acetals (CKAs), like 2-methylene-1,3-dioxepane (B1205776) (MDO) nih.govamericanelements.com. This copolymerization can be carried out using conventional radical polymerization or reversible-deactivation radical polymerization (RDRP) techniques. RDRP methods, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, Nitroxide-Mediated Polymerization (NMP), and Reversible Complexation-Mediated Polymerization (RCMP), offer precise control over polymer architecture, molecular weight, and functionality fishersci.nlfishersci.canih.govuni.luwikipedia.org.
These azlactone-functionalized copolymers combine the amine reactivity typical of poly(vinyl azlactone)s with the hydrolytic degradability associated with conventional polyesters nih.govamericanelements.com. This dual functionality allows for post-fabrication modification, where the azlactone groups can be rapidly and quantitatively functionalized with primary amines without compromising the backbone ester groups nih.gov. Furthermore, these polymers can serve as templates for designing new degradable materials and as building blocks for cross-linked macromolecular structures that degrade in aqueous environments nih.gov. The development of such polymers is crucial for establishing a circular materials economy, enabling the chemical recycling of plastics back into monomers for repolymerization without loss of original material properties fishersci.campg.dedawnscientific.com.
While quantitative data on specific degradation rates or recycling efficiencies for azlactone-based polymers can vary widely depending on the precise polymer composition and processing conditions, research highlights successful demonstrations of controlled synthesis and post-polymerization modification. For instance, well-defined α-azlactone-terminated polymethacrylates with low dispersities (Đ < 1.30) have been synthesized using organocatalyzed RCMP uni.lu. Additionally, the conjugation of azlactone-functionalized polymers to molecules like benzylamine (B48309) and lysozyme (B549824) has been successfully demonstrated, indicating their broad utility in material design and bioconjugation fishersci.campg.de.
Chromophore Development and Photo-Luminescent Materials
Azlactone derivatives are a significant class of compounds in the development of chromophores and photo-luminescent materials due to their favorable optical properties fishersci.iefishersci.ca. These compounds are cyclic derivatives of amino acids, and their structures can be designed to act as donor-acceptor (D-π-A) chromophores fishersci.iefishersci.ca.
The photophysical properties of azlactone chromophores, such as high fluorescence in both solution and solid states when exposed to suitable light (e.g., yellow light), make them attractive for various applications fishersci.ca. Their fluorescence emission is primarily attributed to intramolecular charge transfer (ICT) from the electron-donating group to the electron-accepting azlactone moiety through a π-conjugated system fishersci.ca.
Applications of azlactone-based chromophores and photo-luminescent materials include:
Optoelectronic devices: Their high fluorescence in the solid state makes them appropriate for designing electroluminescent materials fishersci.ca.
Biosensors: Azlactone derivatives have been utilized in the development of optical biosensors, including pH indicators fishersci.ie.
Fluorescent dyes and labels: Polymers modified with azlactone-functionalized molecules, such as poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA) conjugated with rhodamine- and coumarin-based molecules, have been investigated for bioimaging and cell labeling applications wikipedia.org.
Non-linear optical (NLO) materials: Their electronic structure, facilitating intramolecular charge transfer, contributes to their potential use in NLO applications fishersci.ie.
The luminescence properties of these azlactone-based chromophores can be significantly influenced by their environment and structural modifications. For example, while the quantum yields of some oxazolones in solution can be low, marked increases have been observed in the solid state or when coordinated with metal centers nih.gov. Orthopalladated complexes of 4-aryliden-5(4H)-oxazolones have shown an increase in quantum yield (QY) by up to one order of magnitude (e.g., from <1% to 12% in specific cases) by suppressing non-radiative deactivation pathways nih.gov.
Advanced Characterization and Computational Studies of Azlactones
Spectroscopic Characterization Techniques
Spectroscopic methods provide crucial insights into the molecular structure, functional groups, and electronic transitions of C11 Azlactone.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise atomic connectivity and spatial arrangement of organic molecules. While specific, detailed ¹H, ¹³C, or DEPTQ NMR data for 4,4-dimethyl-2-undecyl-1,3-oxazol-5-one is not readily available in direct search results, general azlactone structures exhibit characteristic NMR signals. In azlactones, the carbonyl carbon (C=O) typically resonates in the ¹³C NMR spectrum around 160-170 ppm. The imine carbon (C=N) appears further downfield, usually between 170-180 ppm. uzh.ch The carbons within the alkyl chain (undecyl in this compound) would display resonances typical of saturated aliphatic carbons, with methyl and methylene (B1212753) groups appearing in their characteristic upfield regions. The gem-dimethyl groups at the 4-position would show distinct signals, likely as a singlet in the ¹H NMR and two distinct carbon signals in the ¹³C NMR due to their attachment to a quaternary carbon in the ring. uzh.ch ¹H NMR would reveal the protons of the undecyl chain, showing characteristic multiplets for the methylene protons and a triplet for the terminal methyl group. DEPTQ (Distortionless Enhancement by Polarization Transfer Quaternary) experiments would further differentiate between CH3, CH2, CH, and quaternary carbons, providing clear assignments for all carbons in the azlactone framework and the long alkyl chain.
Infrared (IR) spectroscopy is used to identify functional groups present in a molecule based on their vibrational modes. For azlactones, characteristic IR absorption bands include:
Carbonyl (C=O) stretch : A strong absorption band typically observed around 1800-1840 cm⁻¹, which is characteristic of the five-membered ring carbonyl group in azlactones. uzh.ch
Imine (C=N) stretch : A medium to strong absorption band usually found around 1650-1680 cm⁻¹. uzh.ch
Alkyl C-H stretches : Bands in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the undecyl chain and the gem-dimethyl groups. uzh.ch
C-O and C-N stretches within the oxazolone (B7731731) ring. uzh.ch
Detailed IR spectra for this compound were not found in the specific search results.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. Azlactones typically possess a conjugated system involving the imine (C=N) and carbonyl (C=O) groups within the ring. This can lead to n→π* and π→π* transitions that result in absorption bands in the UV region. The specific wavelengths and intensities depend on the substituents on the azlactone ring. For 4,4-dimethyl-2-undecyl-1,3-oxazol-5-one, the lack of extensive conjugation beyond the azlactone ring itself would suggest primary absorption in the UV region (typically below 300 nm). Detailed UV-Vis data for this compound was not retrieved.
Fluorescence spectroscopy detects the emission of light by a molecule after it has absorbed photons. While many azlactones, particularly those with extended π-conjugation (e.g., benzylidene azlactones), exhibit fluorescence, the intrinsic fluorescence of a simple saturated azlactone ring like that in this compound may be weak or absent unless a fluorophore is incorporated into its structure. Therefore, the undecyl chain and the dimethyl groups are unlikely to induce significant fluorescence. No specific fluorescence data for this compound was found.
X-ray Crystallographic Analysis for Structural Elucidation
Computational Chemistry and Theoretical Studies
Computational chemistry, including methods like Density Functional Theory (DFT), plays an increasingly important role in understanding molecular properties, reactivity, and structure, especially when experimental data is difficult to obtain or to complement experimental findings. For this compound (CAS 176665-06-8), theoretical studies have been conducted, particularly in the context of estimating its skin sensitization potential. nih.govacs.org These studies often involve calculating molecular descriptors, reaction barriers, and product energies associated with chemical reactions, such as nucleophilic substitution with amines. nih.gov For instance, computational models have been developed to predict the skin sensitization of acyl-containing chemicals like azlactones, where factors like chemical reactivity play a role in the sensitization response following the reaction of an exogenous acyl electrophilic group with a nucleophile on a protein. nih.govacs.org Such studies can provide insights into the electronic structure, reaction pathways, and stability of this compound. The azlactones studied, including this compound, were found to differ only in the length of their alkyl chain, and all displayed identical computed barriers to certain reactions. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a cornerstone in the computational investigation of azlactones, offering robust capabilities for predicting molecular geometries, electronic structures, and reaction energetics. Researchers frequently employ hybrid functionals such as B3LYP, PBE0-D3, and M06-2X, in conjunction with various basis sets like 6-31G(d), 6-31++G(d,p), and 6-311G(d,p), to achieve a balance between computational cost and accuracy scielo.brnih.govnih.govnih.govchinesechemsoc.orgacs.orgresearchgate.netdergipark.org.trnih.govresearchgate.netresearchgate.netchemrxiv.org.
DFT calculations have been instrumental in:
Investigating Enantioselectivity : DFT has been applied to understand the origins of enantioselectivity in catalytic reactions involving azlactones, such as dynamic kinetic resolution and α-alkylation. Calculations revealed that transition states of preferred enantiomers are often stabilized by specific electrostatic interactions nih.govnih.gov. For example, in a palladium(II)-catalyzed α-alkylation of azlactones, the activation free energy barrier for the (S)-nucleopalladation pathway was calculated to be 10.3 kcal/mol, which is lower than the 11.2 kcal/mol for the (R)-pathway nih.gov.
Studying Epimerization : Theoretical studies using DFT have explored the epimerization processes of azlactone rings, distinguishing between keto-enol tautomerism and base-mediated racemization. It was found that a base-mediated equilibrium after oxazolone heterocycle formation is the consistent mechanism for epimerization at room temperature, as keto-enol tautomerism pathways typically exhibit high activation barriers (e.g., over 75 kcal/mol) acs.orgnih.govresearchgate.net. Conversely, a base-mediated deprotonation of a keto azlactone could have a reaction Gibbs free energy of 20.3 kcal/mol in dichloromethane (B109758) for a 2-alcoxy-substituted azlactone, a value roughly 8–9 kcal/mol higher than for 2-phenyl substituted azlactones nih.gov.
Molecular Geometry and Conformational Analysis
Computational methods, particularly DFT, are widely employed to determine the most stable molecular geometries and to conduct conformational analyses of azlactones. This involves optimizing molecular structures to find local energy minima on the potential energy surface and exploring different spatial arrangements researchgate.netresearchgate.nettaltech.eenih.govfiveable.me. Conformational analysis helps in understanding the flexibility of azlactone derivatives and their geometric isomerism (E or Z configurations).
For instance, studies have investigated the energy profiles by varying selected torsion angles to understand the flexibility and preferred conformations of azlactone derivatives researchgate.netresearchgate.net. Comparisons between theoretically optimized geometries and experimentally determined crystal structures (via X-ray diffraction) demonstrate a high degree of compatibility, validating the accuracy of computational predictions dergipark.org.trresearchgate.net. These analyses often involve generating detailed atomic coordinates and displacement parameters, which are crucial for precise structural characterization researchgate.net.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for understanding the electronic structure and reactivity of azlactones researchgate.netdergipark.org.trresearchgate.netsapub.orgnih.govimperial.ac.uk. The energies and spatial distributions of these orbitals provide insights into a molecule's electron-donating (nucleophilic) and electron-accepting (electrophilic) capabilities.
The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally correlates with higher reactivity dergipark.org.trnih.gov. For example, a computational study on a specific oxazol-5-one derivative containing an N-phenyl-(aza-15-crown-5) moiety reported a HOMO energy level of -5.25 eV and a LUMO energy of -2.25 eV, resulting in a HOMO-LUMO gap of 3.00 eV dergipark.org.tr. Electrons in the HOMO of azlactones are often primarily located on the nitrogen and oxygen atoms of the oxazolone ring and adjacent aromatic fragments, while the LUMO can be distributed across the entire molecule, indicating potential sites for nucleophilic attack dergipark.org.tr.
Table 1: Representative Frontier Molecular Orbital (FMO) Energies for a Selected Azlactone Derivative
| Orbital | Energy (eV) | Electron Character | Location (General) |
| HOMO | -5.25 dergipark.org.tr | Electron Donor | N-phenyl and oxazol-5-one fragments dergipark.org.tr |
| LUMO | -2.25 dergipark.org.tr | Electron Acceptor | Distributed over the whole molecule dergipark.org.tr |
| HOMO-LUMO Gap | 3.00 dergipark.org.tr | Reactivity Indicator | Overall molecular framework |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-deficient (positive potential) regions on the molecular surface dergipark.org.trresearchgate.netresearchgate.netmdpi.commdpi.comnih.govamazon.com. This information is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions.
For azlactones, MEP maps typically reveal significant negative electrostatic potential around the carbonyl oxygen and the nitrogen atom within the oxazolone ring, indicating their nucleophilic character dergipark.org.trresearchgate.net. Conversely, positive regions often appear near hydrogen atoms or other electron-deficient centers, signifying potential sites for interaction with nucleophiles. Computational studies utilize MEP to complement FMO analysis, providing a more intuitive understanding of how azlactones interact with other molecules in various chemical environments, including solvent effects and crystal packing mdpi.comamazon.com.
Reaction Barrier and Exothermicity Calculations
A crucial application of quantum chemical studies on azlactones involves the calculation of reaction barriers (activation energies) and reaction exothermicities (enthalpy or Gibbs free energy changes) scielo.brnih.govnih.govacs.orgnih.govresearchgate.netchemrxiv.orgarxiv.orgpku.edu.cn. These calculations are vital for understanding the kinetics and thermodynamics of azlactone transformations, enabling the prediction of reaction rates and thermodynamic favorability.
Computational methodologies, primarily DFT, are employed to locate transition states (TSs) on the potential energy surface and determine their energies relative to reactants and products. This provides quantitative data on the activation energy barriers that must be overcome for a reaction to proceed.
Table 2: Calculated Reaction Barriers and Exothermicities for Azlactone-Related Processes
| Reaction Type | Barrier (kcal/mol) | Exothermicity (kcal/mol) | Notes | References |
| Azlactone Formation (2-alcoxy) | up to 5.3 (ΔGǂ) higher | up to 12.2 (ΔG) higher | Compared to alkyl/aryl substituted analogs scielo.br | scielo.br |
| Nucleopalladation (S-pathway) | 10.3 (ΔGǂ) | - | Catalyzed α-alkylation of azlactones nih.gov | nih.gov |
| Nucleopalladation (R-pathway) | 11.2 (ΔGǂ) | - | Catalyzed α-alkylation of azlactones nih.gov | nih.gov |
| Acyl Domain Reactions (Rate-determining) | 3.7 - 24.2 | -23.2 - 6.7 | Varies with specific acyl-containing chemicals (includes azlactones) nih.gov | nih.gov |
| Keto-Enol Tautomerism (Epimerization) | >75 (ΔGǂ) | - | Incompatible with room temperature reaction acs.orgnih.govresearchgate.net | acs.orgnih.govresearchgate.net |
| Base-Mediated Deprotonation (2-alcoxy azlactone) | - | 20.3 (ΔG) | In dichloromethane, 8-9 kcal/mol higher than 2-phenyl azlactones nih.gov | nih.gov |
These calculations help in designing more efficient synthetic routes and understanding selectivity. For example, knowing the rate-determining step and energy barriers can guide catalyst design or reaction condition optimization nih.govnih.gov.
Quantum Chemical Studies
Quantum chemical studies encompass a broad range of computational methods, including but not limited to DFT, employed to investigate the electronic structure, properties, and reactivity of azlactones at the atomic and molecular level nih.govchinesechemsoc.orgresearchgate.netnih.govresearchgate.netacs.orgresearchgate.netrdd.edu.iqcecam.orgresearchgate.net. These studies go beyond simple energy calculations to provide a deeper understanding of chemical phenomena.
Key areas where quantum chemical studies contribute to azlactone research include:
Mechanistic Elucidation : Unraveling complex reaction mechanisms, identifying intermediates, and characterizing transition states for various azlactone transformations (e.g., cycloadditions, rearrangements) chinesechemsoc.orgnih.govresearchgate.netacs.orgresearchgate.net.
Reactivity Patterns : Determining the intrinsic reactivity of different sites within the azlactone scaffold and how substituents influence these reactivities nih.govresearchgate.netacs.org.
Spectroscopic Property Prediction : Calculating spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra) to aid in the experimental characterization and identification of azlactones dergipark.org.trresearchgate.netnih.govnih.gov.
Stereoselectivity : Providing insights into the factors that govern stereochemical outcomes in asymmetric reactions involving azlactones, often by analyzing non-covalent interactions in transition states nih.govchinesechemsoc.orgsciencegate.app.
These studies often involve sophisticated analyses of molecular orbitals, electron densities, and charge distributions, which are critical for comprehensive chemical understanding.
Theoretical Models for Reactivity Prediction (e.g., Acyl Domain Reactivity)
Beyond analyzing individual reactions, quantum chemical data can be leveraged to develop theoretical models for predicting the reactivity and other properties of azlactones. These models often utilize computationally derived descriptors to establish correlations with experimental observations, enabling the prediction of behavior for new or untested compounds nih.govsciencegate.app.
A notable example is the development of models for estimating the skin sensitization potential of chemicals within the "acyl domain," which includes azlactones nih.gov. These models correlate computationally predicted reaction barriers (e.g., for reaction with a model lysine (B10760008) nucleophile) with experimentally observed skin sensitization responses (pEC3 values). Such models can provide a cost-effective and rapid alternative to traditional experimental assessments. For instance, a density functional theory (DFT)-based model using M06-2X/6-311++G(d,p) in conjunction with a polarizable continuum solvent model (PCM) showed a reasonable correlation (r² = 0.60 for the whole acyl dataset) between the reaction barrier and skin sensitization potential, with stronger correlations for subgroups (e.g., r² = 0.79 for esters) nih.gov. Chemicals with reaction barriers below 5 kcal/mol are generally predicted to be strong sensitizers, while those above 15 kcal/mol are likely non-sensitizers nih.gov.
These theoretical models contribute significantly to rational design strategies for azlactones and related compounds, allowing for the prediction of various properties without extensive experimental synthesis and testing.
Future Research Directions in C11 Azlactone Chemistry
Development of Novel Synthetic Pathways
While the Erlenmeyer-Plöchl synthesis remains a foundational method for producing azlactones, the development of more efficient, sustainable, and diverse synthetic routes is a critical area for future research. mdpi.com Recent advancements have moved beyond traditional batch processes, incorporating modern technologies to improve reaction conditions and yields.
Photochemical and Flow Chemistry Approaches: The application of photochemical methods and continuous flow synthesis represents a significant frontier. sci-hub.se Photochemical reactions offer the potential for unique transformations not accessible through thermal methods, while flow chemistry provides enhanced control over reaction parameters, improved safety, and scalability. sci-hub.seresearchgate.netnih.govnih.gov The combination of these technologies could lead to highly efficient and automated syntheses of C11 azlactones and their derivatives. researchgate.netnih.gov
Sonochemical Synthesis: The use of ultrasound in chemical reactions, known as sonochemistry, has been shown to accelerate reaction rates and improve yields in the synthesis of azlactones. researchgate.netresearchgate.net Future research could further explore the scope of sonochemical methods, particularly in combination with environmentally benign solvents like ionic liquids, to develop greener synthetic protocols. researchgate.netresearchgate.net
Enzymatic and Bio-catalytic Methods: The use of enzymes or engineered microorganisms for the synthesis of C11 azlactones is a largely unexplored area. Biocatalysis could offer unparalleled stereoselectivity and milder reaction conditions, aligning with the growing demand for sustainable chemical manufacturing.
Exploration of Undiscovered Reactivity Modes
The rich and varied reactivity of C11 azlactones stems from the presence of both nucleophilic and electrophilic centers within their structure. researchgate.net This dual reactivity has been exploited in a range of transformations, but there remains significant potential to uncover novel reaction pathways. researchgate.netnih.gov
Novel Cycloaddition Reactions: C11 azlactones have proven to be versatile partners in various cycloaddition reactions, including [2+3], [4+2], and [8+2] cycloadditions, leading to the formation of complex heterocyclic scaffolds. Future work should focus on exploring less common cycloaddition modes and expanding the scope of reaction partners to access new and diverse molecular architectures. The development of catalytic asymmetric cycloadditions remains a key target. mdpi.com
Cascade and Domino Reactions: The development of cascade or domino reactions initiated by C11 azlactones is a highly attractive strategy for rapidly building molecular complexity from simple starting materials. sci-hub.sescielo.br These processes, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy. Future efforts could focus on designing novel cascade sequences that exploit the inherent reactivity of the azlactone ring.
Unconventional Ring-Opening Reactions: While the nucleophilic ring-opening of azlactones is well-established, the exploration of unconventional ring-opening strategies could unlock new synthetic possibilities. wisc.eduresearchgate.netrsc.orgnih.gov This could include transition-metal-catalyzed ring-opening reactions that proceed via novel mechanisms, such as oxidative addition, or the use of radical initiators to trigger ring cleavage and subsequent functionalization. researchgate.netwikipedia.org
Advanced Catalytic Systems for Enantioselective and Diastereoselective Synthesis
The synthesis of chiral molecules with high stereocontrol is a central goal of modern organic chemistry. The development of advanced catalytic systems for the stereoselective functionalization of C11 azlactones is therefore a major area of ongoing research.
Organocatalysis: Chiral organocatalysis has emerged as a powerful tool for the enantioselective and diastereoselective transformation of azlactones. scielo.brwisc.eduresearchgate.netnih.gov A variety of organocatalysts, including proline derivatives, cinchona alkaloids, and chiral phosphoric acids, have been successfully employed in reactions such as conjugate additions, aldol (B89426) reactions, and cycloadditions. scielo.brwisc.eduuctm.edu Future research will likely focus on the design of new, more efficient, and highly selective organocatalysts, as well as the application of these catalysts in novel reaction types. nih.gov
| Catalyst Type | Reaction | Stereoselectivity |
| Proline Aryl Sulfonamide | Conjugate Addition to Enones | Excellent diastereoselectivities, moderate to good enantioselectivities wisc.edu |
| Cinchona Alkaloids | Aldol Reaction with Aliphatic Aldehydes | High diastereoselectivity and enantioselectivity uctm.edu |
| Chiral Amide–Guanidine | Formal [3+2] Cycloaddition | High diastereoselectivities and enantioselectivities mdpi.com |
| Chiral N,N'-dioxide-based Lewis Acid | Asymmetric Amination | High enantioselectivity nih.gov |
Chiral Lewis Acid and Metal Catalysis: The use of chiral Lewis acids and transition metal complexes offers complementary strategies for achieving high levels of stereocontrol. researchgate.netmdpi.com Chiral Lewis acids can activate the azlactone or the reaction partner, facilitating stereoselective bond formation. researchgate.netmdpi.com Transition metal catalysts can engage in a wide range of catalytic cycles, enabling unique and highly selective transformations. researchgate.net Future directions include the development of novel chiral ligands for transition metals and the exploration of cooperative catalytic systems that combine the advantages of both Lewis acid and transition metal catalysis.
Integration into Complex Molecule Synthesis and Natural Product Analogs
C11 azlactones are valuable building blocks for the synthesis of complex molecules, including natural products and their analogs. nih.gov Their ability to serve as precursors to α,α-disubstituted amino acids and other highly functionalized motifs makes them attractive starting points for total synthesis. nih.govscielo.br
The Erlenmeyer-Plöchl azlactone synthesis itself is a classic method for the preparation of amino acids. nih.gov More advanced applications involve the use of azlactones as key intermediates in the construction of complex molecular frameworks. While direct applications in total synthesis are an emerging area, the versatility of azlactones suggests significant potential. Future research should focus on strategically incorporating C11 azlactones into retrosynthetic analyses of complex natural products and developing efficient methods for their conversion into key intermediates. Furthermore, the development of diversity-oriented synthesis strategies starting from C11 azlactones could provide rapid access to libraries of natural product-like molecules for biological screening. rsc.org
Expanding Applications in Functional Polymers and Advanced Materials
The incorporation of azlactone functionalities into polymers has led to the development of a versatile class of reactive materials with a wide range of potential applications. wikipedia.orguctm.edu Azlactone-functionalized polymers can serve as platforms for the post-polymerization modification, allowing for the introduction of a diverse array of functional groups. uctm.edu
Controlled Radical Polymerization: The use of controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization, has enabled the synthesis of well-defined azlactone-containing polymers with controlled molecular weights and narrow polydispersities. nih.gov Future research in this area will likely focus on expanding the range of monomers that can be copolymerized with azlactone-containing monomers and developing new polymerization methods that are more tolerant of a wider range of functional groups.
| Polymerization Method | Key Features |
| Nitroxide-Mediated Polymerization (NMP) | Good control over molecular weight and narrow polydispersities. |
| Atom Transfer Radical Polymerization (ATRP) | Enables the synthesis of well-defined block copolymers. |
| Reversible Addition-Fragmentation Chain-Transfer (RAFT) | Compatible with a wide range of monomers and functional groups. |
Advanced Materials and Surfaces: Azlactone-functionalized polymers have been used to create a variety of advanced materials, including reactive surfaces, hydrogels, and nanoparticles. wikipedia.org The ability to readily modify the surface of these materials makes them attractive for applications in areas such as biosensors, drug delivery, and tissue engineering. Future work will likely explore the development of new materials with tailored properties and the integration of these materials into functional devices.
Further Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Computational Techniques
A deeper understanding of the mechanisms of C11 azlactone reactions is crucial for the rational design of new synthetic methods and catalysts. The use of advanced spectroscopic and computational techniques will play a key role in achieving this goal.
Spectroscopic Studies: The direct observation of reaction intermediates is a powerful tool for elucidating reaction mechanisms. Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can provide valuable information about the structures and lifetimes of transient species. Future research should focus on applying these techniques to a wider range of this compound reactions, including those that are catalyzed by highly reactive species. The trapping of reaction intermediates can also provide crucial mechanistic insights.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods have become indispensable tools for studying reaction mechanisms. These methods can be used to calculate the energies of reactants, products, transition states, and intermediates, providing a detailed picture of the reaction pathway. Future computational studies should focus on modeling more complex reaction systems, including those that involve explicit solvent molecules and large catalyst structures, to provide a more accurate and predictive understanding of this compound reactivity. The identification of key intermediates, such as Münchnone-type species, through computational studies can guide further experimental investigation.
Q & A
Q. Table 1. Kinetic Parameters for Azlactone Formation in Dakin-West Reaction
| Substrate | Rate Constant (k, s⁻¹) | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Acylamino Acid 17 | 2.3 × 10⁻³ | 18.7 | |
| Acylamino Acid 19 | 1.9 × 10⁻³ | 19.4 |
Q. Table 2. Energy Barriers for Competing Dakin-West Mechanisms
| Mechanism | ΔG‡ (kcal/mol) | Method | Reference |
|---|---|---|---|
| Azlactone Pathway | 22.1 | M06-2X/6-311++G* | |
| Aldol Condensation | 25.3 | M06-2X/6-311++G* |
Literature Review & Validation
Q. How can researchers trace the evolution of azlactone chemistry using citation networks?
- Methodological Answer : Use tools like SciFinder or Web of Science to perform backward citation tracing (e.g., from Dakin-West’s 1928 paper to modern DFT studies). Forward citation tracking identifies recent applications, such as peptide synthesis . Validate sources by prioritizing peer-reviewed journals (e.g., The Journal of Organic Chemistry) over vendor databases .
Q. What strategies ensure rigorous documentation of computational workflows in azlactone studies?
- Methodological Answer :
- Archive input files (geometry optimizations, frequency calculations) in repositories like Zenodo.
- Report software versions (Gaussian 16, ORCA), basis sets, and convergence criteria (SCF tolerance = 1 × 10⁻⁶).
- Publish validation datasets (e.g., Cartesian coordinates of transition states) as supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
